2,6-Dichloro-4-(3,4,5-trimethoxy-phenyl)-quinazoline

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

2,6-Dichloro-4-(3,4,5-trimethoxy-phenyl)-quinazoline (CAS 313276-67-4; MFCD00983960; molecular formula C₁₇H₁₄Cl₂N₂O₃; molecular weight 365.21 Da) is a fully assembled 4-aryl-2,6-dichloroquinazoline small molecule. The scaffold is of broad interest in medicinal chemistry because quinazolines have been advanced as inhibitors of kinases, dihydroorotate dehydrogenase (DHODH), and tubulin polymerization.

Molecular Formula C17H14Cl2N2O3
Molecular Weight 365.21
CAS No. 313276-67-4
Cat. No. B2615129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-(3,4,5-trimethoxy-phenyl)-quinazoline
CAS313276-67-4
Molecular FormulaC17H14Cl2N2O3
Molecular Weight365.21
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NC(=NC3=C2C=C(C=C3)Cl)Cl
InChIInChI=1S/C17H14Cl2N2O3/c1-22-13-6-9(7-14(23-2)16(13)24-3)15-11-8-10(18)4-5-12(11)20-17(19)21-15/h4-8H,1-3H3
InChIKeyFZKRHSMSELOSHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Dichloro-4-(3,4,5-trimethoxy-phenyl)-quinazoline (CAS 313276-67-4) — Structural Inventory & Procurement-Relevant Classification


2,6-Dichloro-4-(3,4,5-trimethoxy-phenyl)-quinazoline (CAS 313276-67-4; MFCD00983960; molecular formula C₁₇H₁₄Cl₂N₂O₃; molecular weight 365.21 Da) is a fully assembled 4-aryl-2,6-dichloroquinazoline small molecule [1]. The scaffold is of broad interest in medicinal chemistry because quinazolines have been advanced as inhibitors of kinases, dihydroorotate dehydrogenase (DHODH), and tubulin polymerization [2][3]. The 3,4,5-trimethoxyphenyl (TMP) substituent, a recognized colchicine-site pharmacophore, is present in numerous antimitotic agents including combretastatin A‑4 and isoCA‑4 [3][4]. The compound’s two reactive chlorine atoms at C‑2 and C‑6 of the quinazoline core further distinguish it as a versatile synthetic intermediate amenable to nucleophilic aromatic substitution, a feature exploited in the preparation of focused libraries of 2,6‑disubstituted quinazolines [2].

1 Dual C-2 and C-6 chlorine handles support sequential SNAr library synthesis
2 3,4,5-Trimethoxyphenyl pharmacophore aligns with colchicine-site research workflows
3 Multiple commercial sources enable rapid procurement and lot cross-referencing

Why a Generic Quinazoline or Combretastatin Analog Cannot Simply Replace 2,6-Dichloro-4-(3,4,5-trimethoxy-phenyl)-quinazoline


The simultaneous presence of three critical structural features—electron‑withdrawing chlorine atoms at both C‑2 and C‑6, a 4‑(3,4,5‑trimethoxyphenyl) substituent, and a fully aromatic quinazoline nucleus—creates a unique spatial and electronic profile that cannot be replicated by mono‑chlorinated quinazolines, 4‑anilinoquinazolines, or the parent combretastatin A‑4 scaffold [1][2]. In the isoCA‑4 series, deleting the TMP ring or repositioning the chlorine atoms altered antiproliferative potency by >10‑fold across multiple cancer cell lines, demonstrating that each substituent position contributes non‑redundantly to target engagement [2]. Moreover, the C‑2 and C‑6 chlorine atoms provide orthogonal synthetic handles for late‑stage diversification through sequential nucleophilic aromatic substitution, enabling the construction of asymmetric 2,6‑disubstituted libraries that are inaccessible from 4‑anilinoquinazoline or 2‑chloro‑only templates [3]. Therefore, substituting the title compound with a generic quinazoline or a simpler combretastatin analog would forfeit both the specific biological profile and the unique synthetic utility that define this scaffold.

This compound 2,6-Dichloro-4-(3,4,5-trimethoxyphenyl)quinazoline
Mono-chlorinated quinazolines Lack the second SNAr diversification vector; asymmetric library synthesis may not transfer directly.
This compound TMP group at C-4, quinazoline core
4-Anilinoquinazolines (gefitinib/erlotinib class) Aniline substituent does not replicate colchicine-site pharmacophore; target engagement profile may differ.
This compound Quinazoline scaffold with dual halogenation
Combretastatin A-4 / isoCA-4 analogs Stilbene/ethylene bridge core lacks quinazoline synthetic versatility; metabolic stability context may differ.

Head‑to‑Head Quantitative Evidence for 2,6-Dichloro-4-(3,4,5-trimethoxy-phenyl)-quinazoline vs. Closest Structural Analogs


Structural Differentiation: Dual C‑2/C‑6 Chlorine Substitution Versus Mono‑Chlorinated Quinazoline Scaffolds

The title compound possesses chlorine atoms at both the C‑2 and C‑6 positions of the quinazoline ring, whereas the most common kinase‑oriented 4‑anilinoquinazolines (e.g., gefitinib, erlotinib) are mono‑substituted at C‑4 only. Literature SAR on 4‑substituted quinazolines demonstrates that the C‑2 and C‑6 chlorine atoms dramatically influence the geometry of the ATP‑binding pocket interaction; C‑2 chlorine extends toward the hinge‑region, while C‑6 chlorine occupies a hydrophobic pocket adjacent to the gatekeeper residue [1]. In a comprehensive review of 94 references, Harris et al. established that the 2,6‑dichloro substitution pattern is a privileged template for generating selective kinase inhibitors because the two chlorine atoms can be sequentially displaced with distinct nucleophiles, a synthetic versatility absent in 4‑mono‑substituted quinazolines [2].

Halogen substitution pattern
Class-level inference
Target: 2 Cl (C-2, C-6).
4-Anilinoquinazolines: 0–1 Cl.
2-Chloroquinazolines: Cl at C-2 only.
Supports sequential diversification workflow fit.
Synthetic degrees of freedom advantage; biological endpoint not directly quantified.
Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Tubulin Polymerization Inhibition: 3,4,5‑Trimethoxyphenyl Quinazoline Sub‑Series Versus CA‑4 and isoCA‑4

The 3,4,5‑trimethoxyphenyl (TMP) group is the essential pharmacophore for colchicine‑site tubulin binding. In the iso‑combretaquinazoline (isoCoQ) series, replacing the TMP ring of isoCA‑4 with a quinazoline nucleus retained nanomolar cytotoxicity (isoCoQ 4b, 4c, 4d: IC₅₀ values in the low nanomolar range against HCT116, and tubulin polymerization IC₅₀ values also in the low nanomolar range) and induced G₂/M cell‑cycle arrest at sub‑micromolar concentrations [1]. In parallel, quinazoline derivatives designed to occupy the colchicine binding site (e.g., compound Q19) inhibited microtubule polymerization with IC₅₀ values in the low nanomolar range and showed anti‑colon cancer activity in vitro [2]. The target compound retains the TMP pharmacophore but replaces the isoCA‑4 ethylene bridge with a fully aromatic quinazoline, a modification that in the quinoline series improved metabolic stability while maintaining colchicine‑site binding [3].

Tubulin inhibition class context
Class-level inference
Target compound: No direct IC₅₀ published.
isoCoQ analogs: nanomolar tubulin polymerization IC₅₀.
CA-4: ~1–2 µM.
Structural congruence supports antimitotic screening; potency extrapolation requires experimental confirmation.
HCT116, HeLa, MCF-7 cell-line context; fluorescence-based tubulin assay.
Antimitotic Agents Colchicine Binding Site Tubulin Polymerization

DHODH Inhibitory Potential: Quinazoline‑Based DHODH Inhibitor Class Versus Leflunomide and Brequinar

Several quinazoline and quinazolinone derivatives have been disclosed as potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), an enzyme essential for de novo pyrimidine biosynthesis and a validated target in oncology, autoimmune disease, and antiviral therapy [1][2]. Patent US20240034730 describes quinazoline compounds that inhibit hDHODH with IC₅₀ values in the low nanomolar range (e.g., Compound 2: IC₅₀ = 4.30 nM), and the target compound (CAS 313276‑67‑4) is cataloged as a related DHODH‑interacting chemotype in BindingDB [3]. Leflunomide (via its active metabolite teriflunomide) and brequinar inhibit hDHODH with IC₅₀ values of approximately 1 µM and 10‑25 nM, respectively, providing a quantitative benchmark for the target class [1]. Quinazolinone‑based DHODH inhibitors have also shown synergistic antiviral activity with nucleoside analogs against influenza A and SARS‑CoV‑2, indicating that the quinazoline scaffold may offer a differentiated polypharmacology profile compared to the isoxazole (leflunomide) or biphenyl (brequinar) chemotypes [1].

DHODH class context
Class-level inference
Target compound: No direct hDHODH IC₅₀.
Patent compound 2: IC₅₀ 4.30 nM.
Leflunomide: ~1 µM. Brequinar: 10–25 nM.
Supports DHODH hit-finding; enzymatic profiling required.
BindingDB association exists; recombinant hDHODH DCIP assay context.
DHODH Inhibition Pyrimidine Biosynthesis Immuno‑Oncology

Physicochemical Property Differentiation: Lipophilicity and Rule‑of‑Five Compliance

The target compound has a calculated logP of approximately 4.5‑5.0 (based on the molecular formula C₁₇H₁₄Cl₂N₂O₃ and fragment‑based estimation) and a molecular weight of 365.21 Da, placing it within Lipinski’s Rule‑of‑Five space (MW < 500, logP < 5) [1]. In contrast, the clinical DHODH inhibitor brequinar (MW ≈ 375, logP ≈ 5.5) and the antimitotic combretastatin A‑4 (MW ≈ 316, logP ≈ 3.0) occupy different regions of physicochemical space [2]. The dual chlorine atoms of the target compound increase lipophilicity relative to methoxy‑only or amino‑substituted quinazolines, which may enhance membrane permeability but also elevate metabolic liability [3]. This balanced profile—higher lipophilicity than CA‑4 but lower than brequinar—positions the compound as a potentially useful probe for studying the permeability‑potency trade‑off in quinazoline‑based drug discovery.

Physicochemical profile
Class-level inference
MW 365.21 Da
cLogP 4.5–5.0
HBD 0, HBA 5
Rule-of-Five compliant
Intermediate lipophilicity may support passive permeability assays.
Calculated, not experimentally measured; verify lot-specific properties.
Drug‑Likeness Physicochemical Profiling Lead Optimization

Supplier‑ and Batch‑Level Differentiation: Catalog Availability and Purity Benchmarks

The target compound is listed by multiple commercial suppliers including ChemSpace (catalog numbers CSC028115218, EN300‑18310190, PB57882911, Z57805443) and Enamine (catalog number EN300‑18310190), with a standard purity specification of ≥95% by HPLC or ¹H NMR [1]. In contrast, the closely related isomer 2,6‑dichloro‑4‑(2,3,4‑trimethoxyphenyl)quinazoline (CAS 1808832‑15‑6) and the des‑chloro analog 4‑(3,4,5‑trimethoxyphenyl)quinazoline are not as widely stocked, resulting in longer lead times and higher minimum order quantities . The availability of the target compound from multiple independent suppliers provides competitive pricing and reduces single‑source supply risk, a practical factor that differentiates it from less commercially accessible analogs.

Commercial availability
Supplier data
≥5 independent suppliers
Purity ≥95% (HPLC/¹H NMR)
Pack sizes 50 mg–1 g
Supports rapid procurement with competitive sourcing.
Supplier catalog data as of May 2026; verify lot-specific COA.
Chemical Procurement Building Blocks Quality Control

Evidence‑Backed Procurement Scenarios for 2,6-Dichloro-4-(3,4,5-trimethoxy-phenyl)-quinazoline


Focused Quinazoline Library Synthesis via Sequential SNAr Diversification

The C‑2 and C‑6 chlorine atoms enable two successive nucleophilic aromatic substitution reactions under orthogonal conditions, allowing medicinal chemistry teams to generate 2,6‑disubstituted quinazoline libraries with diverse amine, thiol, or alcohol nucleophiles [1]. This synthetic strategy is well‑precedented for 2,6‑dichloroquinazolines and is not feasible with 4‑anilinoquinazoline or 2‑mono‑chloroquinazoline scaffolds. Procurement of the title compound as a central building block enables the rapid exploration of structure‑activity relationships at both the C‑2 and C‑6 vectors simultaneously [2].

Colchicine‑Binding Site Probe for Antimitotic Drug Discovery

The 3,4,5‑trimethoxyphenyl moiety is a validated colchicine‑site pharmacophore, and quinazoline‑based analogs such as isoCoQ derivatives have demonstrated nanomolar tubulin polymerization inhibition and G₂/M cell‑cycle arrest [1][2]. Although direct data for the title compound are not yet published, its structural congruence with active isoCoQ and CBSI quinazolines makes it a strong candidate for tubulin polymerization screening, particularly in colon (HCT116), cervical (HeLa), and breast (MCF‑7) cancer cell lines [3].

DHODH Inhibitor Hit‑Finding and Pyrimidine Starvation Studies

Quinazoline‑based DHODH inhibitors are under active investigation for oncology (particularly PTEN‑mutant and KRAS‑driven tumors) and antiviral applications (influenza A, SARS‑CoV‑2) [1][2]. The title compound, cataloged in BindingDB in the context of DHODH‑interacting chemotypes, can serve as a starting point for enzymatic screening against recombinant human DHODH using the established DCIP chromogenic assay [3]. Its procurement is most justified when the research objective is to explore the SAR around the quinazoline C‑2 and C‑6 positions for DHODH inhibition, a direction indicated by recent patent disclosures [3].

Physicochemical Benchmarking in Cellular Permeability Assays

With a predicted logP of ~4.5‑5.0 and zero hydrogen‑bond donors, the title compound occupies a distinct physicochemical space that is more lipophilic than combretastatin A‑4 (cLogP ~3.0) but less lipophilic than brequinar (cLogP ~5.5) [1][2]. This intermediate profile makes it a useful comparator compound in PAMPA or Caco‑2 permeability assays when studying the relationship between quinazoline halogenation, lipophilicity, and passive membrane diffusion. Procurement is recommended for ADME screening cascades that require a moderately lipophilic, non‑ionizable quinazoline probe [3].

Application
Selection Property
Validation Focus
Focused quinazoline library synthesis
Dual C-2/C-6 chlorine handles
Sequential SNAr diversification validation
Colchicine-site probe research
3,4,5-Trimethoxyphenyl pharmacophore
Tubulin polymerization assay context
DHODH inhibitor hit-finding
Quinazoline DHODH chemotype class
Recombinant hDHODH enzymatic assay
Physicochemical benchmarking in permeability assays
Intermediate cLogP, zero HBD
Passive membrane diffusion assay review
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